molecular formula C10H8Br2N2O B13884935 [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol

[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol

Cat. No.: B13884935
M. Wt: 331.99 g/mol
InChI Key: BPKRAYNQIXUSTM-UHFFFAOYSA-N
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Description

[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its bromine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol typically involves the reaction of 4-bromophenylhydrazine with 1,3-dibromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanone.

    Reduction: [5-Hydro-1-(4-hydroxyphenyl)pyrazol-4-yl]methanol.

    Substitution: [5-Methoxy-1-(4-methoxyphenyl)pyrazol-4-yl]methanol.

Scientific Research Applications

Chemistry

In chemistry, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its bromine substituents make it a versatile intermediate for various organic reactions.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is significant as it is a common scaffold in many pharmacologically active compounds.

Industry

Industrially, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
  • [1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol

Uniqueness

Compared to similar compounds, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two bromine atoms enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

[5-bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C10H8Br2N2O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2

InChI Key

BPKRAYNQIXUSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)CO)Br)Br

Origin of Product

United States

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